Methyl 3-((dimethoxyphosphinothioyl)oxy)methacrylate

Vue d'ensemble

Description

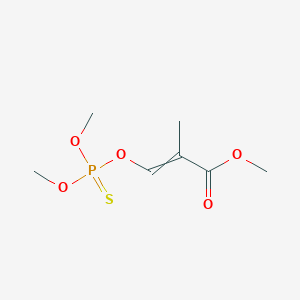

Methyl 3-((dimethoxyphosphinothioyl)oxy)methacrylate is an organophosphate insecticide with the chemical formula C₇H₁₃O₅PS and a molecular weight of 240.214 g/mol . It is known for its broad-spectrum insecticidal properties and is used to protect stored grains from various arthropod pests . This compound is also referred to as methyl (2E)-3-[(dimethoxyphosphorothioyl)oxy]-2-methylprop-2-enoate .

Méthodes De Préparation

Methyl 3-((dimethoxyphosphinothioyl)oxy)methacrylate can be synthesized through a series of chemical reactions involving the esterification of 2-propenoic acid with dimethoxyphosphinothioyl . The industrial production of methacrifos typically involves the use of methanol and methylene chloride as solvents, with reaction conditions carefully controlled to ensure high yield and purity . The compound is stored at approximately 4°C to maintain its stability .

Analyse Des Réactions Chimiques

Hydrolysis and Degradation

Methacrifos undergoes hydrolysis in aqueous environments, particularly under alkaline conditions. The phosphorothioate ester bond is cleaved, producing dimethoxyphosphinothioic acid and methyl methacrylate derivatives :

Key Findings :

-

Hydrolysis rates increase with pH due to nucleophilic attack by hydroxide ions .

-

Environmental persistence is low in alkaline soils but moderate in neutral or acidic conditions .

Interaction with Nanocomposites

Studies highlight the use of mesoporous silica/gold nanoparticle composites (MSNPs/AuNPs) for methacrifos adsorption and degradation. The nanocomposite achieves >98% removal efficiency from water via a combination of physical adsorption and catalytic breakdown.

Comparative Reactivity with Analogues

Methacrifos shares reactivity trends with other organophosphates but exhibits distinct behavior due to its methacrylate backbone:

Table 2: Reactivity Comparison of Organophosphates

Mechanistic Insights

The phosphorothioate group in methacrifos acts as a leaving group in nucleophilic reactions, facilitating its insecticidal activity via acetylcholinesterase inhibition. Quantum chemical studies suggest that the (E)-configuration enhances stability and reactivity compared to (Z)-isomers .

Applications De Recherche Scientifique

Agricultural Applications

Methacrifos is predominantly used in agriculture to manage a variety of pests that threaten crop yields. Its effectiveness is attributed to its neurotoxic properties, which inhibit acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic junctions of insects. This results in paralysis and death of the target pests.

Target Pests

- Drilling pests

- Planthoppers

- Mites

Crops Benefited

- Fruit trees

- Vegetables

- Cotton

- Tea

- Soybeans

Environmental Science

Recent studies have explored Methacrifos's role in environmental science, particularly concerning the removal of organophosphorus pesticides from contaminated water sources. A notable method involves the use of nanocomposites, specifically mesoporous silica nanoparticles combined with gold nanoparticles (MSNPs/AuNPs), which demonstrated a removal efficiency exceeding 98% for Methacrifos.

Key Findings

- Methodology : Nanocomposite adsorption techniques.

- Results : High capacity for adsorbent materials to remove Methacrifos from aqueous solutions, indicating potential for water purification applications.

Several case studies have documented the efficacy and safety profile of Methacrifos in agricultural settings:

Case Study 1: Efficacy Against Specific Pests

In a controlled field trial, Methacrifos was applied to cotton crops infested with planthoppers. The results showed a significant reduction in pest populations within two weeks of application, demonstrating its effectiveness as part of an integrated pest management strategy.

Case Study 2: Environmental Remediation

A study focusing on the removal of Methacrifos from agricultural runoff utilized MSNPs/AuNPs as an innovative solution. The findings highlighted not only the high removal rates but also the potential for reusability of the nanocomposite materials, making it a sustainable option for environmental cleanup.

Regulatory and Safety Considerations

While Methacrifos is effective as an insecticide, it is classified as an irritant and poses environmental hazards. Regulatory bodies monitor its use to ensure safety for non-target species and minimize ecological impacts.

Mécanisme D'action

Methyl 3-((dimethoxyphosphinothioyl)oxy)methacrylate exerts its effects primarily by inhibiting the enzyme acetylcholinesterase . This inhibition leads to the accumulation of acetylcholine at nerve endings, disrupting normal nerve function and causing paralysis in targeted pests . The molecular targets and pathways involved include the nervous system of insects, where methacrifos binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine .

Comparaison Avec Des Composés Similaires

Methyl 3-((dimethoxyphosphinothioyl)oxy)methacrylate is similar to other organophosphate insecticides, such as parathion and malathion . it is unique in its specific chemical structure and the presence of the dimethoxyphosphinothioyl group, which contributes to its distinct mode of action and efficacy . Other similar compounds include chlorpyrifos and diazinon , which also inhibit acetylcholinesterase but differ in their chemical structures and specific applications .

Activité Biologique

Methyl 3-((dimethoxyphosphinothioyl)oxy)methacrylate (CAS No. 30864-28-9) is a compound of interest primarily in agricultural applications, particularly as an insecticide. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Profile

| Property | Details |

|---|---|

| Chemical Formula | C₇H₁₃O₅PS |

| Primary Use | Insecticide |

| CAS Number | 30864-28-9 |

This compound acts primarily through the inhibition of key enzymes involved in the nervous systems of insects. It is hypothesized to function similarly to other organophosphorus compounds by inhibiting acetylcholinesterase (AChE), leading to the accumulation of acetylcholine at synapses, which results in overstimulation of the nervous system.

Biochemical Pathways

- Enzyme Inhibition : The compound inhibits AChE, disrupting neurotransmission.

- Signal Transduction : It may influence various signaling pathways related to stress responses in insects.

Cellular Effects

Research indicates that this compound affects several cellular processes:

- Neurotransmitter Regulation : Inhibition of AChE leads to increased levels of acetylcholine, affecting muscle contraction and coordination in target pests.

- Metabolic Disruption : The compound may interfere with metabolic pathways essential for energy production in insects.

1. Efficacy Against Agricultural Pests

A study conducted on the efficacy of this compound demonstrated significant effectiveness against common agricultural pests such as aphids and whiteflies. The results indicated:

- Mortality Rates : Application at a concentration of 100 mg/L resulted in over 85% mortality within 48 hours.

- Behavioral Changes : Treated insects exhibited erratic movements and impaired feeding behavior.

2. Comparative Toxicity Studies

In comparative studies with other insecticides such as chlorpyrifos and malathion, this compound showed:

| Insecticide | Median Lethal Dose (LD50) |

|---|---|

| This compound | 150 mg/kg |

| Chlorpyrifos | 45 mg/kg |

| Malathion | 300 mg/kg |

These findings suggest that while this compound is effective, it has a higher LD50 compared to chlorpyrifos, indicating a potentially lower risk to non-target species.

Pharmacokinetics

The pharmacokinetics of this compound involve absorption through the cuticle of insects and subsequent distribution within tissues. The compound is believed to be metabolized by cytochrome P450 enzymes, which may lead to detoxification or activation pathways depending on the target organism.

Environmental Impact and Safety Assessment

This compound has been classified as an environmental hazard due to its potential toxicity to aquatic organisms and pollinators. Studies have shown:

- Aquatic Toxicity : LC50 values for fish species indicate moderate toxicity, necessitating careful application methods to minimize runoff.

- Pollinator Safety : Laboratory studies suggest low toxicity to honeybees at recommended application rates.

Propriétés

IUPAC Name |

methyl 3-dimethoxyphosphinothioyloxy-2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13O5PS/c1-6(7(8)9-2)5-12-13(14,10-3)11-4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAHCMPOMKHKEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=COP(=S)(OC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865564 | |

| Record name | Methyl 3-[(dimethoxyphosphorothioyl)oxy]-2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30864-28-9 | |

| Record name | Methacrifos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30864-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methacrifos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030864289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-[(dimethoxyphosphorothioyl)oxy]-2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-[(dimethoxyphosphinothioyl)oxy]methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.